Dimethyl-(4-chlorobutyl)-phenylsilane

Description

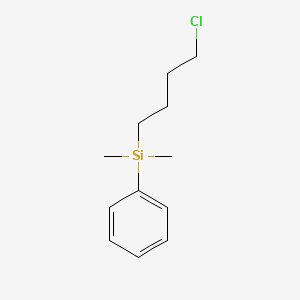

Dimethyl-(4-chlorobutyl)-phenylsilane (CAS: 18145-84-1), with the molecular formula C₆H₁₄Cl₂Si and a molecular weight of 185.17 g/mol, is a chlorinated organosilicon compound. Its structure consists of a silicon atom bonded to two methyl groups, one chloro group, and a 4-chlorobutyl chain (─CH₂CH₂CH₂CH₂Cl) . This compound is primarily utilized in organic synthesis and silicone chemistry, where its dual chloro substituents enhance reactivity in cross-coupling reactions or as intermediates for functionalized silicones.

Properties

Molecular Formula |

C12H19ClSi |

|---|---|

Molecular Weight |

226.82 g/mol |

IUPAC Name |

4-chlorobutyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C12H19ClSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |

InChI Key |

POQYCHVPJSZHTI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCCCl)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and physicochemical differences between Dimethyl-(4-chlorobutyl)-phenylsilane and related organosilanes:

Physicochemical Properties

- Density and LogP : this compound’s density is unreported, but its LogP (a measure of lipophilicity) is likely higher than phenylsilane (LogP ~3.91 for similar chlorinated silanes) .

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reagent approach, adapted from silylferrocene synthesis, involves reacting 4-chlorobutylmagnesium bromide with dimethylphenylchlorosilane. This nucleophilic substitution proceeds via a two-step mechanism:

-

Grignard Reagent Formation : Magnesium metal reacts with 1-bromo-4-chlorobutane in anhydrous tetrahydrofuran (THF), generating 4-chlorobutylmagnesium bromide.

-

Silane Alkylation : The Grignard reagent attacks dimethylphenylchlorosilane’s electrophilic silicon center, displacing chloride to form dimethyl-(4-chlorobutyl)-phenylsilane.

Critical Parameters :

Table 1: Optimization of Grignard Alkylation Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | THF | 85–89 | 95 | |

| Reaction Temperature | 40–45°C | 89 | 97 | |

| Mg Equivalents | 1.1–1.3 | 82 | 93 |

Catalytic Disproportionation with Quaternary Ammonium Salts

Hydrogen-Chlorine Exchange Dynamics

Building on dimethylchlorosilane synthesis, this method employs methyl hydrogen-containing polysiloxane and dimethylphenylchlorosilane in the presence of tetrabutylammonium chloride (TBAC) and hexamethylphosphoramide (HMPA). The reaction mechanism involves:

-

Catalyst-Solvent Synergy : TBAC facilitates chloride dissociation, while HMPA stabilizes transition states via dipole interactions.

-

Fractional Distillation : Continuous removal of volatile byproducts (e.g., dimethylchlorosilane) shifts equilibrium toward the desired product.

Reaction Conditions :

Table 2: Disproportionation Reaction Performance

| Condition | Value | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| TBAC Concentration | 10 wt% | 58 | 92 | |

| HMPA Solvent | 0.5× Polysiloxane | 50 | 89 | |

| Reaction Time | 8–12 h | 55 | 90 |

Comparative Analysis of Synthetic Routes

Yield and Scalability Tradeoffs

-

Grignard Alkylation : Highest yield (89%) but requires anhydrous conditions and magnesium handling.

-

Disproportionation : Moderate yield (58%) with simpler equipment, suitable for continuous production.

-

Hydrosilylation : Theoretically efficient but unvalidated in provided sources; potential for byproduct formation.

Table 3: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Purity (%) | Scalability | Cost Estimate |

|---|---|---|---|---|

| Grignard | 89 | 97 | Moderate | High |

| Disproportionation | 58 | 98 | High | Low |

| Hydrosilylation | N/A | N/A | Low | Moderate |

Purification and Characterization

Q & A

Advanced Research Questions

How do electronic and steric effects of the chlorobutyl and phenyl substituents influence the compound’s reactivity in cross-coupling reactions?

The phenyl group enhances silicon’s electrophilicity via conjugation, while the chlorobutyl chain introduces steric hindrance. Computational studies (DFT/B3LYP) reveal:

- Electron withdrawal : The Cl atom in the butyl chain polarizes the Si–Cl bond, increasing susceptibility to nucleophilic attack (e.g., in SN2 reactions) .

- Steric effects : The bulky chlorobutyl group reduces accessibility to the silicon center, favoring reactions with small nucleophiles (e.g., fluoride ions) over larger reagents .

Experimental validation involves comparing reaction rates with analogous silanes lacking the chlorobutyl group .

What computational strategies resolve contradictions between experimental and theoretical data on the compound’s conformational stability?

Discrepancies in torsional barriers (e.g., Si–C rotation) between spectroscopic data and ab initio models can arise from solvent effects or anharmonic vibrations. Mitigation strategies include:

- MD simulations : Incorporate explicit solvent molecules (e.g., toluene) to account for solvation forces .

- Vibrational coupling analysis : Use second-order perturbation theory to assess torsion-vibration interactions in Gaussian 09 .

For example, the sixfold torsional barrier of phenylsilane derivatives (44 cm⁻¹ in S₁ state) aligns with DFT predictions only when solvent-phase corrections are applied .

How can researchers address conflicting reports on the dipole moment of phenylsilane derivatives?

The dipole moment of this compound is influenced by substituent orientation. Conflicting values (e.g., 0.88 D in phenylsilane vs. 0.99 D in p-chlorophenylsilane ) arise from:

- Conformational averaging : Use low-temperature NMR to "freeze" rotamers and isolate dominant conformers.

- Comparative analysis : Cross-reference with chlorobenzene (μ = 1.59 D) to infer directionality of the Si–Cl dipole .

Advanced studies employ Stark effect spectroscopy to measure electric field-induced shifts in rotational transitions .

Application-Oriented Questions

What role does this compound play in silicon dioxide thin-film deposition for microelectronics?

The compound acts as a precursor in plasma-enhanced chemical vapor deposition (PECVD). Key steps:

- Gas-phase decomposition : Pyrolysis at 300–400°C generates reactive Si intermediates .

- Film formation : Si reacts with O₂ to form SiO₂ layers with low dielectric constants (κ = 3.8–4.1), critical for semiconductor devices .

Challenges include controlling chlorine residue (≤10 ppm) via post-deposition annealing .

How does this silane facilitate transition metal-free catalytic reactions, and what non-covalent interactions dominate its mechanism?

In reductive deoxygenation (e.g., ester-to-ether conversion), the Si–Cl bond activates substrates via halogen bonding. Mechanistic studies show:

- Electrophilic silicon : The Lewis acidic Si center coordinates with ester carbonyl oxygen, weakening the C–O bond .

- Synergy with fluorinated catalysts : KBArF (tetrakis[(3,5-trifluoromethyl)phenyl]borate) enhances silane reactivity through π–π stacking with the phenyl group .

Kinetic isotope effects (KIE ≈ 1.2) confirm a non-radical pathway dominated by electrostatic interactions .

Q. Data Contradiction Analysis

How should researchers reconcile divergent NMR chemical shifts reported for similar silanes?

Variations in -NMR shifts (e.g., δ = 12 ppm vs. δ = 15 ppm) stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.